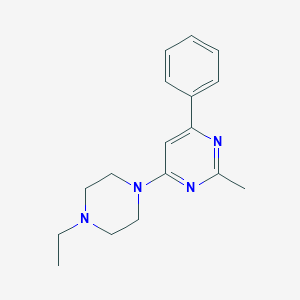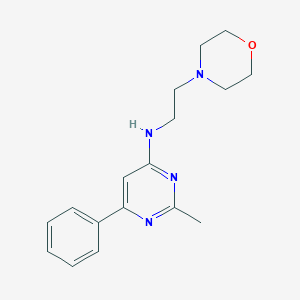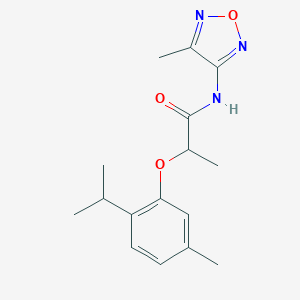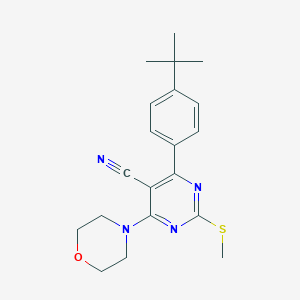
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 has been found to be effective in the treatment of various cancers, autoimmune diseases, and inflammatory disorders.
作用機序
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile disrupts BCR signaling, leading to apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to inhibit other signaling pathways, such as the Toll-like receptor (TLR) pathway, which is involved in the activation of immune cells.
Biochemical and Physiological Effects
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis of B-cells. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to reduce inflammation in animal models of inflammatory bowel disease and asthma. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to reduce the production of autoantibodies in animal models of lupus.
実験室実験の利点と制限
One of the advantages of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile is its potential toxicity, particularly in the liver. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have limited efficacy in some cancer types, such as solid tumors.
将来の方向性
There are several future directions for research on 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. One area of research is the development of combination therapies with other drugs, such as immune checkpoint inhibitors, to enhance the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. Another area of research is the identification of biomarkers that can predict response to 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, which could help to identify patients who are most likely to benefit from treatment. Additionally, there is a need for further research on the safety and toxicity of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile, particularly in long-term use. Finally, there is a need for clinical trials to evaluate the efficacy of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile in a wider range of cancer types and autoimmune diseases.
合成法
The synthesis of 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile involves a series of chemical reactions that include the condensation of 4-tert-butylphenylhydrazine with 2-bromo-4-methylthiopyrimidine, followed by the reaction of the resulting product with morpholine and potassium carbonate. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has also been found to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, 4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders, such as asthma and inflammatory bowel disease.
特性
製品名 |
4-(4-(Tert-butyl)phenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile |
|---|---|
分子式 |
C20H24N4OS |
分子量 |
368.5 g/mol |
IUPAC名 |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-morpholin-4-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C20H24N4OS/c1-20(2,3)15-7-5-14(6-8-15)17-16(13-21)18(23-19(22-17)26-4)24-9-11-25-12-10-24/h5-8H,9-12H2,1-4H3 |
InChIキー |
USBRWKLAVHOQEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCOCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



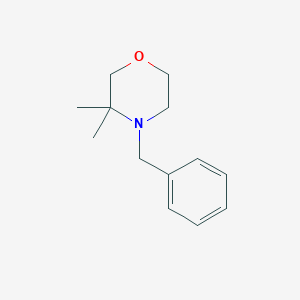
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![Ethyl 4-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B256142.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)
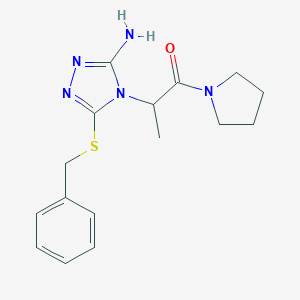
![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
![N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)
![2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether](/img/structure/B256160.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)
